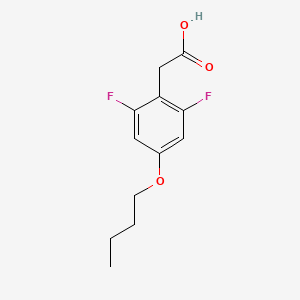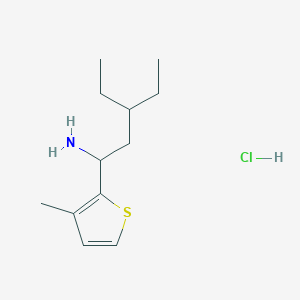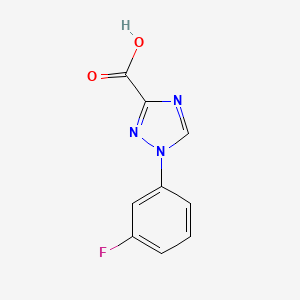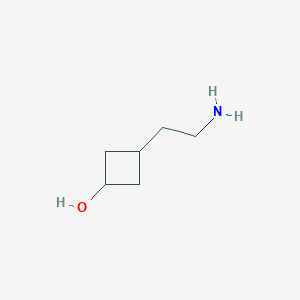
3-(2-Aminoethyl)cyclobutan-1-ol
Vue d'ensemble
Description
“3-(2-Aminoethyl)cyclobutan-1-ol” is a cyclic amino alcohol . It has a molecular weight of 151.64 and a molecular formula of C6H13NO. It is available in powder form .
Molecular Structure Analysis
The InChI code for “3-(2-Aminoethyl)cyclobutan-1-ol” is1S/C6H13NO.ClH/c7-2-1-5-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H . This indicates that the molecule contains a cyclobutanol ring with an aminoethyl group attached. Physical And Chemical Properties Analysis
“3-(2-Aminoethyl)cyclobutan-1-ol” is a powder at room temperature . It has a molecular weight of 151.64 and a molecular formula of C6H13NO.Applications De Recherche Scientifique
Medicinal Chemistry Applications
Cyclobutane derivatives, including compounds structurally related to 3-(2-Aminoethyl)cyclobutan-1-ol, have been identified as novel nonpeptidic agonists for receptors like the glucagon-like peptide-1 (GLP-1) receptor, which is a target for diabetes and obesity treatment. For instance, a novel cyclobutane class demonstrated potent activity in vitro and in vivo, showing their potential as therapeutic agents (Liu et al., 2012).
Organic Synthesis and Material Science
Cyclobutane units, due to their strained ring structure, are key intermediates in synthesizing complex molecular architectures. They have been employed in the synthesis of constrained γ-peptides, exhibiting unique conformational properties. These peptides, synthesized from amino acids such as cis-2-(aminomethyl)cyclobutane carboxylic acid, show potential for developing new materials with specialized functions, highlighting the versatility of cyclobutane derivatives in creating novel molecular structures with potential applications in biomaterials and drug design (Awada et al., 2017).
Enantioselective Synthesis
Research in enantioselective synthesis has also highlighted the importance of cyclobutane derivatives. The development of methods for the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes demonstrates the cyclobutane scaffold's utility in accessing biologically relevant and structurally diverse molecules. These methodologies enable the precise construction of complex molecular frameworks with defined stereochemistry, which is crucial for the development of new pharmaceuticals and materials (Feng et al., 2019).
Catalysis
Cyclobutane derivatives have been utilized in catalytic processes, including [2+2] cycloadditions, which are fundamental reactions in organic chemistry for constructing four-membered rings. These reactions are essential for synthesizing natural products and developing new materials, showcasing the cyclobutane moiety's role in advancing synthetic methodologies (Xu et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2-aminoethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYGRZWFTJROEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



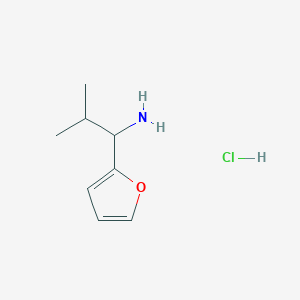
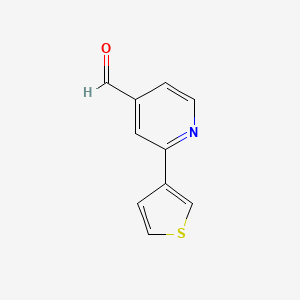

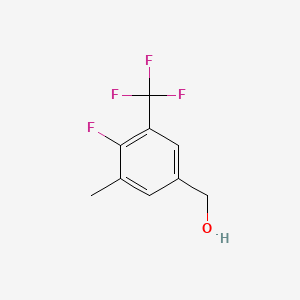
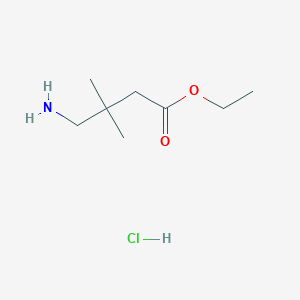

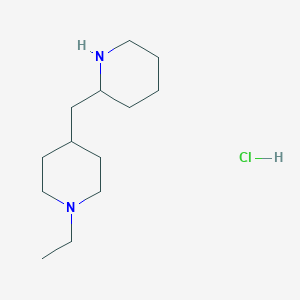
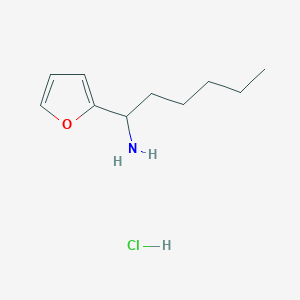
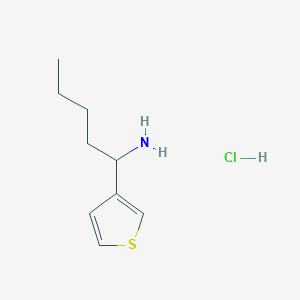
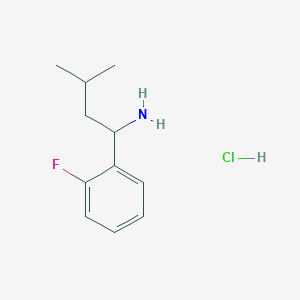
![(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride](/img/structure/B1446885.png)
